molecular formula C22H20ClN3O5 B2592934 8-(2H-1,3-benzodioxole-5-carbonyl)-3-[(4-chlorophenyl)methyl]-1,3,8-triazaspiro[4.5]decane-2,4-dione CAS No. 1021032-18-7

8-(2H-1,3-benzodioxole-5-carbonyl)-3-[(4-chlorophenyl)methyl]-1,3,8-triazaspiro[4.5]decane-2,4-dione

Cat. No.: B2592934
CAS No.: 1021032-18-7
M. Wt: 441.87
InChI Key: POBLBKSCOYXZDT-UHFFFAOYSA-N
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Description

This compound is a substituted 1,3,8-triazaspiro[4.5]decane-2,4-dione derivative featuring a benzodioxole carbonyl group at the 8-position and a 4-chlorophenylmethyl substituent at the 3-position. Its molecular formula is C22H20ClN3O5, with a molecular weight of 441.87 g/mol.

Structurally, the benzodioxole moiety provides electron-rich aromaticity, while the 4-chlorophenyl group introduces halogen-mediated hydrophobic interactions. This compound is part of a broader class of triazaspiro derivatives investigated for diverse therapeutic targets, including HIF prolyl hydroxylase inhibition (for anemia) and central nervous system (CNS) receptor modulation .

Properties

IUPAC Name

8-(1,3-benzodioxole-5-carbonyl)-3-[(4-chlorophenyl)methyl]-1,3,8-triazaspiro[4.5]decane-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20ClN3O5/c23-16-4-1-14(2-5-16)12-26-20(28)22(24-21(26)29)7-9-25(10-8-22)19(27)15-3-6-17-18(11-15)31-13-30-17/h1-6,11H,7-10,12-13H2,(H,24,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

POBLBKSCOYXZDT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC12C(=O)N(C(=O)N2)CC3=CC=C(C=C3)Cl)C(=O)C4=CC5=C(C=C4)OCO5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20ClN3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

441.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “8-(2H-1,3-benzodioxole-5-carbonyl)-3-[(4-chlorophenyl)methyl]-1,3,8-triazaspiro[4.5]decane-2,4-dione” typically involves multi-step organic reactions. The starting materials often include benzodioxole derivatives, chlorophenylmethyl compounds, and triazaspirodecane precursors. Common synthetic routes may involve:

    Formation of the Benzodioxole Moiety: This step involves the preparation of the benzodioxole ring through cyclization reactions.

    Introduction of the Chlorophenylmethyl Group: This step typically involves nucleophilic substitution reactions.

    Spirocyclization: The final step involves the formation of the spirocyclic structure through intramolecular cyclization reactions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This often includes the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

“8-(2H-1,3-benzodioxole-5-carbonyl)-3-[(4-chlorophenyl)methyl]-1,3,8-triazaspiro[4.5]decane-2,4-dione” can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different oxidation states.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, alkylating agents.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while reduction may produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology

In biological research, the compound may be studied for its potential biological activities, such as enzyme inhibition or receptor binding.

Medicine

In medicinal chemistry, the compound is of interest for its potential therapeutic properties. It may be investigated for its efficacy in treating various diseases or conditions.

Industry

In the industrial sector, the compound may be used in the development of new materials or as a precursor for the synthesis of polymers and other advanced materials.

Mechanism of Action

The mechanism of action of “8-(2H-1,3-benzodioxole-5-carbonyl)-3-[(4-chlorophenyl)methyl]-1,3,8-triazaspiro[4.5]decane-2,4-dione” involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound may exert its effects through binding to these targets and modulating their activity, leading to various biological responses.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Physicochemical Properties

The following table compares the target compound with structurally related analogs, focusing on substituents and key properties:

Compound Name (Substituent) Molecular Formula Molecular Weight logP logD Key Structural Features
Target: 4-Chlorophenylmethyl C22H20ClN3O5 441.87 ~2.8* ~2.8* 4-Cl enhances hydrophobicity vs. 4-F/4-Me
Analog 1: 4-Methylphenylmethyl C23H23N3O5 421.45 2.51 2.51 4-Me increases steric bulk, reduces polarity
Analog 2: 4-Fluorophenylmethyl C22H20FN3O5 425.42 2.11 2.11 4-F enhances electronegativity
(±)-4-(3,5-Dimethoxyphenyl)-7-ethyl C18H25N3O4 348.36 ~1.5* ~1.5* Dimethoxy groups reduce logP significantly

Notes:

  • *Estimated values for the target compound based on structural similarity.

Research Findings and Data

Key Pharmacological Data (Comparative)

Compound Target Receptor/Enzyme IC50/Ki Selectivity vs. Other Receptors
Target Compound HIF Prolyl Hydroxylase Not reported Likely selective (structural analogy to )
MDL 100,907 5-HT2A 0.1–1 nM >100-fold selectivity vs. D2, α1-adrenergic
Analog 1 (4-Me) Undisclosed N/A N/A

Physicochemical and ADME Profiles

  • logP/logD : The 4-chloro analog’s higher logP vs. 4-fluoro (2.8 vs. 2.11) suggests better lipid membrane penetration but may necessitate formulation optimization for solubility .
  • Polar Surface Area (PSA) : All analogs share a PSA of ~75.4 Ų, aligning with CNS drug candidates (optimal range: 60–90 Ų) .

Biological Activity

The compound 8-(2H-1,3-benzodioxole-5-carbonyl)-3-[(4-chlorophenyl)methyl]-1,3,8-triazaspiro[4.5]decane-2,4-dione is a complex organic molecule characterized by a unique spiro structure that may confer significant biological activity. Its structural features suggest potential applications in medicinal chemistry, particularly in the development of anticancer agents and other therapeutic compounds.

Chemical Structure and Properties

This compound has a molecular formula of C17H16N4O3 and is identified by its CAS number 1021126-61-3 . Its structure includes:

  • A triazaspiro framework , which enhances molecular stability and may influence biological interactions.
  • A benzodioxole moiety , known for its diverse biological activities.
  • A chlorophenyl group , which can enhance lipophilicity and biological efficacy.

Biological Activity Overview

The biological activity of this compound has been investigated primarily in the context of its anticancer properties. The following sections detail the findings from various studies.

Anticancer Activity

Research indicates that compounds with similar structural features to the target compound exhibit notable cytotoxic effects against various cancer cell lines. For instance:

  • Benzodioxole derivatives have been shown to possess anticancer properties, with specific derivatives demonstrating significant cytotoxicity against human lung adenocarcinoma (A549) and rat glioma (C6) cells .

Table 1: Comparison of Biological Activities of Related Compounds

Compound NameStructural FeaturesBiological Activity
1,3,8-Triazaspiro[4.5]decane-2,4-dioneSimilar spiro structureAntitumor activity
8-Acetyl-1,3,8-triazaspiro[4.5]decaneAcetyl group instead of benzodioxoleAntimicrobial properties
2H-Benzodioxole derivativesContains benzodioxole moietyDiverse biological activities

The presence of the benzodioxole moiety is particularly noteworthy as it has been linked to various mechanisms of action against cancer cells, including apoptosis induction and inhibition of DNA synthesis .

Mechanistic Studies

Studies have explored the mechanisms underlying the anticancer activity of related compounds:

  • Apoptosis Induction : Certain benzodioxole derivatives have been shown to increase early and late apoptosis in cancer cell lines, indicating a potential pathway through which these compounds exert their effects .
  • Mitochondrial Membrane Potential Disruption : Compounds similar to the target have demonstrated the ability to disturb mitochondrial membrane potential, leading to cell death in cancer cells .

Case Studies

A recent study focused on synthesizing new benzodioxole-based thiosemicarbazone derivatives revealed that one derivative significantly inhibited cell growth in A549 and C6 cell lines while maintaining low toxicity to normal NIH/3T3 mouse embryonic fibroblast cells. This suggests a favorable therapeutic index for compounds containing similar structures .

In Vitro Evaluation

The synthesized compounds were evaluated for their cytotoxic potency against multiple human cancer cell lines. The results indicated that substituents on the benzene ring significantly influenced cytotoxicity, with certain modifications enhancing anticancer activity .

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